molecular formula C24H21N5O B2382220 1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097861-91-9

1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B2382220
CAS No.: 2097861-91-9
M. Wt: 395.466
InChI Key: RFNFHOWGAMDBFR-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a urea derivative featuring a diphenylmethyl group attached to the urea nitrogen and a pyridinyl-pyrazine moiety. The compound’s structure combines aromatic and heterocyclic components, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or receptor binding due to its resemblance to bioactive scaffolds.

Properties

IUPAC Name

1-benzhydryl-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c30-24(28-17-21-23(27-16-15-26-21)20-11-13-25-14-12-20)29-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,22H,17H2,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNFHOWGAMDBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea typically involves the reaction of diphenylmethylamine with an isocyanate derivative of the pyridinyl-pyrazinyl compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrazinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS 2097930-96-4)

This compound (Fig. 1a) shares the urea core and pyridinyl-pyrazine motif with the target molecule but replaces the diphenylmethyl group with a 3-methoxyphenyl substituent . Key differences include:

  • Substituent Effects: The diphenylmethyl group in the target compound introduces greater steric hindrance and lipophilicity (clogP ~5.2 vs.
  • Electronic Properties : The methoxy group in the analog provides electron-donating effects, which may alter hydrogen-bonding interactions compared to the electron-neutral diphenylmethyl group.

Table 1: Structural and Physicochemical Comparison

Property Target Compound 3-Methoxyphenyl Analog
Molecular Formula C₂₅H₂₁N₅O C₁₈H₁₇N₅O₂
Molecular Weight (g/mol) 407.47 335.36
Key Substituents Diphenylmethyl, pyridinyl-pyrazine 3-Methoxyphenyl, pyridinyl-pyrazine
Calculated clogP* ~5.2 ~3.8
Hydrogen Bond Donors/Acceptors 2/4 2/5

*clogP estimated using fragment-based methods.

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

describes pyrazolo[3,4-d]pyrimidin-4-ones synthesized via urea fusion . While these compounds lack the pyridinyl-pyrazine moiety, they share urea-related synthesis pathways. The target compound’s urea linkage may exhibit similar stability under high-temperature conditions, though its extended aromatic system likely reduces reactivity compared to fused pyrazolo-pyrimidinones.

Dihydropyrazine Derivatives

highlights 2-methyl-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydropyrazine, which shares aromatic substituents but features a non-urea backbone and a saturated pyrazine ring .

Biological Activity

1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Synthesis

The chemical structure of this compound features a diphenylmethyl group attached to a urea moiety, which is further substituted with a pyridinyl-pyrazinyl component. The synthesis typically involves the reaction of diphenylmethylamine with an isocyanate derivative of the pyridinyl-pyrazinyl compound, usually conducted in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The interaction may lead to inhibition or activation of these targets, influencing various biological pathways including signal transduction and gene expression .

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

  • Antitumor Activity : The compound has shown potential antiproliferative effects against various cancer cell lines, suggesting its utility in cancer treatment .
  • Antimicrobial Activity : Similar compounds within the urea class have demonstrated significant antimicrobial properties, indicating that this compound may possess similar capabilities .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thioureaContains thiourea instead of ureaPotentially similar activity but with different binding affinities
1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}carbamateContains carbamate groupMay exhibit distinct pharmacokinetics and dynamics

This table illustrates how variations in functional groups can affect the biological activity and therapeutic potential of similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, which share structural similarities with our compound of interest:

  • Antitumor Studies : A study highlighted the effectiveness of pyrazole derivatives in inhibiting key cancer-related enzymes such as BRAF(V600E) and EGFR, suggesting that similar mechanisms could be explored for this compound .
  • Antimicrobial Research : Other research indicated that certain pyrazole carboxamides exhibit notable antifungal activity, which may provide insights into the antimicrobial potential of our compound .

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